molecular formula C21H23N3O3S3 B11457067 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11457067
M. Wt: 461.6 g/mol
InChI Key: NQDMOADRDWICSK-UHFFFAOYSA-N
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Description

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple sulfur and oxygen atoms, as well as a tricyclic framework

Preparation Methods

The synthesis of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of a precursor compound with sulfur-containing reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which can reduce certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Scientific Research Applications

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide stands out due to its unique tricyclic structure and the presence of multiple sulfur atoms. Similar compounds include:

Properties

Molecular Formula

C21H23N3O3S3

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O3S3/c1-21(2)9-14-15(10-27-21)30-19-17(14)18(23-20(24-19)28-4)29-11-16(25)22-12-6-5-7-13(8-12)26-3/h5-8H,9-11H2,1-4H3,(H,22,25)

InChI Key

NQDMOADRDWICSK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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